6-Chloro-N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-nitro-2-(propylthio)pyrimidin-4-amine
Description
6-Chloro-N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-nitro-2-(propylthio)pyrimidin-4-amine is a pyrimidine derivative with a complex substitution pattern:
- Position 6: Chloro (-Cl) group.
- Position 5: Nitro (-NO₂) group.
- Position 2: Propylthio (-S-C₃H₇) group.
- Position 4: A chiral cyclopropylamine substituent linked to a 3,4-difluorophenyl ring with (1R,2S) stereochemistry.
The molecular formula is C₁₇H₁₆ClF₂N₅O₂S, with a molecular weight of 452.85 g/mol.
Properties
Molecular Formula |
C16H15ClF2N4O2S |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
6-chloro-N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-nitro-2-propylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C16H15ClF2N4O2S/c1-2-5-26-16-21-14(17)13(23(24)25)15(22-16)20-12-7-9(12)8-3-4-10(18)11(19)6-8/h3-4,6,9,12H,2,5,7H2,1H3,(H,20,21,22)/t9-,12+/m0/s1 |
InChI Key |
OSCFVOVPKPMUAJ-JOYOIKCWSA-N |
Isomeric SMILES |
CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N[C@@H]2C[C@H]2C3=CC(=C(C=C3)F)F |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])NC2CC2C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis generally begins with a 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine intermediate, which is a highly reactive substrate due to the electron-withdrawing nitro group activating the chlorines for nucleophilic aromatic substitution reactions. The propylthio group at position 2 is introduced early or maintained from a precursor.
Stepwise Synthesis Outline
Nucleophilic substitution at the 4-position :
The chlorine at position 4 is substituted by the amino group of the chiral cyclopropylamine, specifically (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. This reaction proceeds under basic conditions in an appropriate solvent (e.g., ethyl acetate, acetic acid mixtures) at controlled temperatures (room temperature to 60-65 °C) to afford the 4-amino substituted pyrimidine.Control of stereochemistry :
The chiral cyclopropylamine is introduced as a pure enantiomer to ensure stereochemical integrity. The reaction conditions are optimized to avoid racemization.Functional group transformations and purification :
The nitro group remains intact during these substitutions. Subsequent purification steps may involve pH adjustments, precipitation using anti-solvents like methanol, filtration, and drying under vacuum to isolate the pure product.Optional ring closure or further modifications :
In some synthetic routes related to ticagrelor analogs, ring closure or formation of triazolopyrimidine derivatives may be performed, but for this compound, the focus remains on the pyrimidine scaffold with the described substituents.
Reagents and Conditions Summary
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, base (e.g., sodium hydroxide), solvent (ethyl acetate, acetic acid), 25-65 °C | Selective substitution at 4-chloro position |
| 2 | pH adjustment & precipitation | NaOH or HCl for pH control, methanol as anti-solvent | Isolation of product by precipitation |
| 3 | Purification | Filtration, vacuum drying | High purity product obtained |
Key Challenges and Considerations
- The electron-withdrawing nitro group increases reactivity of chlorines but also requires careful control to avoid side reactions.
- Maintaining stereochemical purity of the cyclopropylamine substituent is critical.
- The propylthio group is stable under these conditions but must be preserved without oxidation or substitution.
- Reaction monitoring by TLC and spectral methods (NMR, IR, MS) is essential for confirming product formation and purity.
Analytical Data Supporting the Preparation
Spectral characterization data reported for related compounds and intermediates include:
| Analytical Technique | Typical Data for This Compound/Intermediates |
|---|---|
| 1H NMR | Signals consistent with cyclopropyl protons, aromatic fluorines, propylthio chain, and pyrimidine protons |
| FT-IR | Characteristic bands at ~3294, 3119, 3050 cm⁻¹ (NH), 1520 cm⁻¹ (NO2), 2934 cm⁻¹ (C-H), 1211 cm⁻¹ (C-S) |
| Mass Spectrometry | Molecular ion peak at m/z ~400.8 consistent with molecular weight |
| Chromatography | TLC used to monitor reaction completion and purity |
Summary Table of Preparation Steps
| Step Number | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | Starting material or synthesized via chlorination and nitration | Reactive intermediate |
| 2 | Nucleophilic substitution of 4-chloro by cyclopropylamine | (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, base, solvent, 25-65 °C | Formation of 4-amino substituted pyrimidine |
| 3 | pH adjustment and precipitation | NaOH/HCl, methanol | Isolation of pure product |
| 4 | Purification and drying | Filtration, vacuum drying | High purity final compound |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-nitro-2-(propylthio)pyrimidin-4-amine would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below compares the target compound with structurally related pyrimidin-4-amine derivatives:
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction efficiency be optimized?
The synthesis of this pyrimidine derivative requires multi-step regioselective functionalization. Key steps include:
- Cyclopropane ring formation : Utilize stereospecific [2+1] cycloaddition to establish the (1R,2S)-cyclopropyl configuration, guided by computational reaction path searches (e.g., quantum chemical calculations for transition state analysis) .
- Nitro and propylthio group introduction : Optimize nitration and thioether coupling using Design of Experiments (DoE) to minimize byproducts. For example, fractional factorial designs can identify critical parameters like temperature, solvent polarity, and catalyst loading .
- Purification : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures.
Q. How can the stereochemical integrity of the (1R,2S)-cyclopropyl group be validated?
- Chiral HPLC : Use a Chiralpak® IG-3 column with a hexane/isopropanol mobile phase to resolve enantiomers and confirm >99% diastereomeric excess.
- Single-crystal X-ray diffraction : Resolve the absolute configuration by analyzing intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between the pyrimidine ring and cyclopropane moiety, as demonstrated in analogous structures .
Q. What analytical techniques are critical for structural elucidation?
- NMR spectroscopy : Assign peaks using , , , and NMR to confirm substituent positions and electronic environments.
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns (e.g., loss of NO or propylthio groups).
- X-ray crystallography : Resolve π-stacking interactions and weak C–H⋯O hydrogen bonds stabilizing the crystal lattice .
Advanced Research Questions
Q. How does the nitro group influence electronic properties and reactivity in downstream functionalization?
The nitro group at C5 is a strong electron-withdrawing substituent, which:
- Activates the C4 amine : Facilitates nucleophilic aromatic substitution (SNAr) at C4 under mild conditions.
- Affects redox stability : Monitor decomposition pathways (e.g., nitro-to-amine reduction) via cyclic voltammetry or UV-Vis spectroscopy in varying pH buffers.
- Requires controlled conditions : Use inert atmospheres (N/Ar) during reactions to prevent unintended reduction, as seen in related nitro-pyrimidines .
Q. What strategies mitigate degradation of the propylthio group under oxidative or acidic conditions?
- Stability studies : Conduct accelerated stress testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., sulfoxide or sulfone formation).
- Protective group engineering : Replace propylthio with tert-butylthio for enhanced steric protection in acidic media, as validated in sulfur-containing heterocycles .
- Catalytic stabilization : Introduce radical scavengers (e.g., BHT) or metal chelators to inhibit autoxidation .
Q. How can contradictory data on hydrogen bonding networks be resolved?
- Variable-temperature XRD : Analyze thermal motion parameters to distinguish static vs. dynamic disorder in hydrogen bond orientations.
- DFT calculations : Compare experimental bond lengths/angles with computed values (e.g., B3LYP/6-31G*) to validate proposed interactions, as done for polymorphic pyrimidines .
Q. What methods identify and characterize polymorphic forms?
- Powder XRD (PXRD) : Compare experimental patterns with simulated data from single-crystal structures.
- Differential Scanning Calorimetry (DSC) : Detect endothermic/exothermic events corresponding to phase transitions.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity-driven polymorph interconversion, critical for bioavailability studies .
Q. How can computational modeling predict biological target interactions?
- Molecular docking : Screen against kinase or GPCR targets using AutoDock Vina, prioritizing residues within 5 Å of the cyclopropane and nitro groups.
- MD simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns to evaluate conformational flexibility.
- Pharmacophore mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., JAK2 or EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
